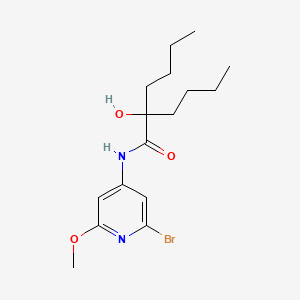
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide is a synthetic organic compound characterized by the presence of a brominated pyridine ring, a methoxy group, and a hydroxyhexanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide typically involves multiple steps:
Bromination: The starting material, 2-methoxypyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromo-6-methoxypyridine.
Amidation: The brominated pyridine is then subjected to amidation with 2-butyl-2-hydroxyhexanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include ketones.
Reduction: Products include alkanes.
Applications De Recherche Scientifique
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving brominated pyridine derivatives.
Mécanisme D'action
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group on the pyridine ring can facilitate binding to these targets, while the hydroxyhexanamide moiety can interact with other functional groups in the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxypyridine: Lacks the hydroxyhexanamide moiety, making it less versatile in terms of functionalization.
2-Butyl-2-hydroxyhexanoic acid: Lacks the brominated pyridine ring, limiting its potential interactions with biological targets.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide is unique due to the combination of its functional groups, which allows for a wide range of chemical modifications and interactions. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H25BrN2O3 |
|---|---|
Poids moléculaire |
373.28 g/mol |
Nom IUPAC |
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide |
InChI |
InChI=1S/C16H25BrN2O3/c1-4-6-8-16(21,9-7-5-2)15(20)18-12-10-13(17)19-14(11-12)22-3/h10-11,21H,4-9H2,1-3H3,(H,18,19,20) |
Clé InChI |
GQODZFKPVZSNFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)
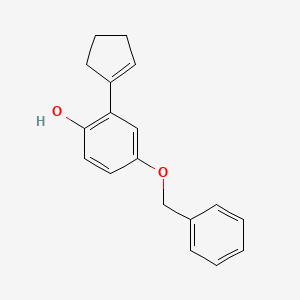
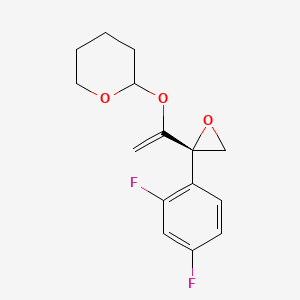
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)

![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
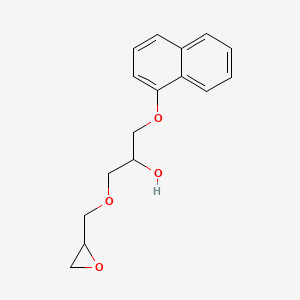
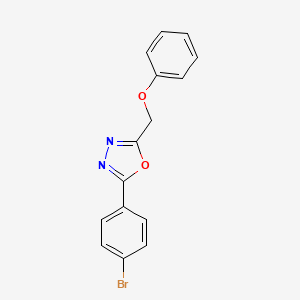
![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
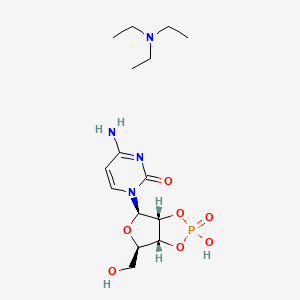
![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
